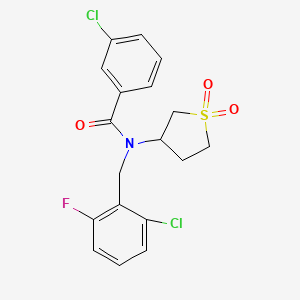![molecular formula C16H15N7O2S B12130480 4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12130480.png)
4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide: is a chemical compound with the following structural formula:
C7H7N5S
.准备方法
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 4-aminobenzoyl chloride and 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 4-aminobenzoyl chloride , 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol
- Solvent: Organic solvent (e.g., dichloromethane, acetonitrile)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
Industrial Production Methods:: Industrial-scale production typically involves optimization of the synthetic route, purification, and isolation steps. The compound may be produced in batch or continuous processes.
化学反应分析
Reactions::
Nucleophilic substitution: Formation of the amide bond during synthesis.
Oxidation/Reduction: Depending on the reaction conditions, the thiol group may undergo oxidation to form a disulfide bond.
Acetylation: The acetyl group is introduced during synthesis.
4-aminobenzoyl chloride: Used as the acylating agent.
Triethylamine: Base for promoting the nucleophilic substitution.
Thionyl chloride: Used for the conversion of the thiol group to the corresponding chloride.
Major Products:: The major product is 4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide itself.
科学研究应用
This compound finds applications in various fields:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its effects on cellular processes.
作用机制
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
While there are no direct analogs, researchers may compare it to related compounds with similar functional groups or pharmacological properties.
属性
分子式 |
C16H15N7O2S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C16H15N7O2S/c17-14(25)10-1-3-12(4-2-10)20-13(24)9-26-16-22-21-15(23(16)18)11-5-7-19-8-6-11/h1-8H,9,18H2,(H2,17,25)(H,20,24) |
InChI 键 |
FSIYTRCYJCYCJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12130408.png)

![4-(3-{7-Methylimidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)morpholine](/img/structure/B12130416.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12130420.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B12130421.png)
![N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12130424.png)
![5-[(2,5-Dimethylphenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130425.png)
![N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12130432.png)
![N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B12130451.png)

![3-(2-fluorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12130471.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide](/img/structure/B12130488.png)
![N-phenyl-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12130495.png)
